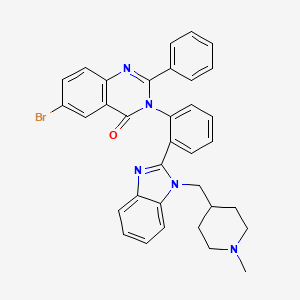![molecular formula C13H13N3O5S B13770032 Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- CAS No. 68957-42-6](/img/structure/B13770032.png)
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is an organic compound with the molecular formula C13H13N3O5S. This compound is characterized by the presence of a benzenesulfonic acid group, an amino group, a nitro group, and a methyl-substituted aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- typically involves the nitration of 4-[(3-amino-4-methylphenyl)amino]benzenesulfonic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control over reaction conditions, leading to efficient synthesis with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as chlorosulfonic acid can be used for sulfonation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and chromatography.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the nitro and amino groups allows for various interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-amino-: Similar structure but lacks the nitro group.
Benzenesulfonic acid, 4-methyl-: Similar structure but lacks the amino and nitro groups.
Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-: Contains an azo group instead of a nitro group
Uniqueness
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
68957-42-6 |
|---|---|
Molecular Formula |
C13H13N3O5S |
Molecular Weight |
323.33 g/mol |
IUPAC Name |
4-(3-amino-4-methylanilino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O5S/c1-8-2-3-9(6-11(8)14)15-12-5-4-10(22(19,20)21)7-13(12)16(17)18/h2-7,15H,14H2,1H3,(H,19,20,21) |
InChI Key |
LFOSDVFXPFUHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

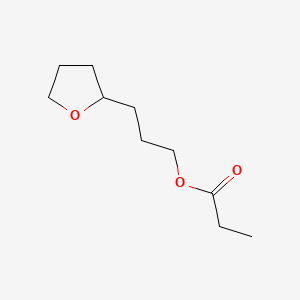
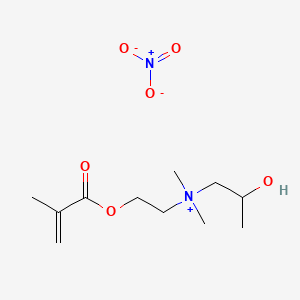
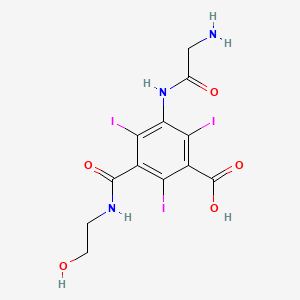
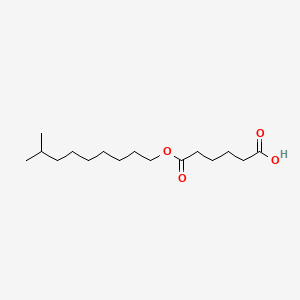
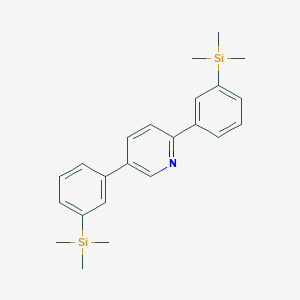
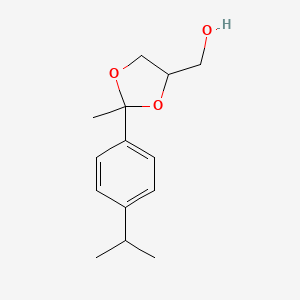
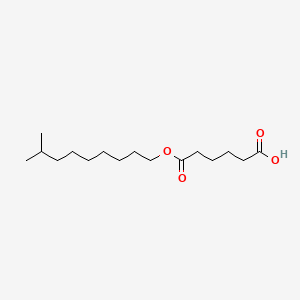
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)


![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
